molecular formula C41H81O12Si10 B1504984 Pubchem_53460445 CAS No. 307496-30-6

Pubchem_53460445

Cat. No.: B1504984
CAS No.: 307496-30-6
M. Wt: 1046.9 g/mol
InChI Key: UWBNPOQZJXOYJB-UHFFFAOYSA-N
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Description

PubChem CID 53460445 is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). The database integrates chemical, biological, and pharmacological data from over 400 contributors, enabling researchers to explore structural similarities, bioactivity profiles, and functional annotations .

PubChem’s chemical structure standardization process ensures that CID 53460445 is represented as a unique entry in the Compound database, derived from aggregated Substance records. This standardization facilitates reliable comparisons with structurally related molecules using 2-D and 3-D similarity metrics .

Properties

CAS No.

307496-30-6

Molecular Formula

C41H81O12Si10

Molecular Weight

1046.9 g/mol

InChI

InChI=1S/C41H81O12Si10/c1-54(2)42-57(35-21-7-8-22-35)45-60(38-27-13-14-28-38)47-58(43-55(3)4,36-23-9-10-24-36)49-62(40-31-17-18-32-40)50-59(44-56(5)6,37-25-11-12-26-37)48-61(46-57,39-29-15-16-30-39)52-63(51-60,53-62)41-33-19-20-34-41/h35-41H,7-34H2,1-6H3

InChI Key

UWBNPOQZJXOYJB-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si]1(O[Si]2(O[Si]3(O[Si](O1)(O[Si](O[Si](O3)(O[Si](O2)(C4CCCC4)O[Si](C)C)C5CCCC5)(C6CCCC6)O[Si](C)C)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1

Canonical SMILES

C[Si](C)O[Si]1(O[Si]2(O[Si]3(O[Si](O1)(O[Si](O[Si](O3)(O[Si](O2)(C4CCCC4)O[Si](C)C)C5CCCC5)(C6CCCC6)O[Si](C)C)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Limitations and Complementary Approaches

  • 3-D Model Availability : Only ~90% of PubChem compounds (including CID 53460445 if compliant) have 3-D conformers. Salts and mixtures are excluded .
  • Annotation Bias: Bioactivity data may be attributed to salt forms or mixtures, complicating comparisons with pure compounds .
  • Threshold Sensitivity : Similarity scores are context-dependent; lower thresholds (e.g., Tanimoto ≥ 0.6) may capture pharmacophoric similarities missed by stricter cutoffs .

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